1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone
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Overview
Description
1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a dimethoxyphenyl group, an imidazopyridine moiety, and a sulfanyl linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution or coupling reactions.
Introduction of the sulfanyl linkage: This can be done through thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazopyridine ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone would depend on its specific biological target. Generally, compounds with imidazopyridine structures can interact with various enzymes or receptors, modulating their activity. The dimethoxyphenyl group may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone: can be compared with other imidazopyridine derivatives or compounds with similar functional groups.
Examples: 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanone, 1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylthio)ethanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
861120-95-8 |
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Molecular Formula |
C16H15N3O3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C16H15N3O3S/c1-21-13-6-5-10(8-14(13)22-2)12(20)9-23-16-18-11-4-3-7-17-15(11)19-16/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChI Key |
MSADXYKGXYRMOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(N2)C=CC=N3)OC |
solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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